Proglumide
Proglumide
Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide.
Proglumide is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, proglumide binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers.
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
Proglumide is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, proglumide binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers.
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
Brand Name:
Vulcanchem
CAS No.:
6620-60-6
VCID:
VC0540249
InChI:
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
SMILES:
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula:
C18H26N2O4
Molecular Weight:
334.4 g/mol
Proglumide
CAS No.: 6620-60-6
Cat. No.: VC0540249
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide. Proglumide is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, proglumide binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers. A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers. |
|---|---|
| CAS No. | 6620-60-6 |
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) |
| Standard InChI Key | DGMKFQYCZXERLX-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
| Appearance | Solid powder |
| Melting Point | 143.5 °C |
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